(S)-(S)-1-((2S,3S)-3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate
Description
The compound “(S)-(S)-1-((2S,3S)-3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate” (IUPAC name) is a structurally complex molecule characterized by a 4-oxooxetane ring, a hexyl substituent at the 3-position, and a 2-formamido-4-methylpentanoate ester moiety. It is commercially recognized as Xenical (Orlistat), a potent lipase inhibitor used clinically for obesity management . Its mechanism involves covalent binding to gastrointestinal lipases, preventing triglyceride hydrolysis . The stereochemistry (2S,3S configuration in the oxetane ring and S-configuration in the ester side chain) is critical for its bioactivity, as minor structural deviations significantly alter potency .
Properties
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] 2-formamido-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26?,27-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-DUNLCCOXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method, detailed in US Patent US20100179335A1, involves the alkanoylation of amino orlistat using pivaloyl formic anhydride (PFA) to introduce the formamido group. The process avoids acetic anhydride, mitigating byproduct formation and improving purity.
Stepwise Procedure
-
Amino Orlistat Preparation :
A benzyloxycarbonyl-protected leucine intermediate undergoes hydrogenation with 10% palladium carbon in dichloromethane at 25–30°C under 2.5–3.0 kg hydrogen pressure. -
PFA Generation :
Formic acid and triethylamine react with pivaloyl chloride in dichloromethane at −10°C to −5°C, yielding PFA. -
Formylation :
PFA is added to the amino orlistat solution at −10°C to −5°C, maintaining the temperature for 1 hour to ensure complete formylation. -
Workup and Purification :
The reaction is quenched with water, and the product is extracted into hexane, washed with sodium bicarbonate, and treated with activated carbon and silica gel. Recrystallization from hexane at 0–5°C yields pure orlistat.
Table 1: Key Parameters for PFA Alkanoylation Method
| Step | Reagents/Conditions | Temperature Range | Yield |
|---|---|---|---|
| Hydrogenation | Pd/C, H₂, CH₂Cl₂ | 25–30°C | 95% |
| PFA Synthesis | Pivaloyl chloride, formic acid, Et₃N | −10°C to −5°C | 98% |
| Formylation | PFA, CH₂Cl₂ | −10°C to −5°C | 92% |
| Recrystallization | Hexane | 0–5°C | 85% |
Multi-Step Linear Synthesis from n-Dodecanal
Route Design (CN108484536B)
This Chinese patent outlines a linear synthesis starting from n-dodecanal, employing Evans aldol reactions and Mitsunobu chemistry to construct the oxetan-2-yl and formamido groups.
Critical Steps
-
Evans Aldol Reaction :
n-Dodecanal reacts with a titanium tetrachloride-activated Evans chiral auxiliary (N-acyloxazolidinone) in the presence of DIPEA, forming a β-hydroxy ketone intermediate. -
Nucleophilic Substitution :
The β-hydroxy ketone undergoes substitution with monomethyl malonate potassium salt under magnesium chloride and imidazole catalysis. -
Mitsunobu Reaction :
Chiral hydroxyl groups are introduced via Mitsunobu conditions (DIAD, Ph₃P), establishing the (2S,3S) stereochemistry of the oxetan-2-yl moiety. -
Deprotection and Formylation :
Final deprotection of the leucine ester and formylation with PFA completes the synthesis.
Table 2: Reaction Conditions for Linear Synthesis
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Evans Aldol | TiCl₄, DIPEA, oxazolidinone | −78°C | 4 h | 88% |
| Malonate Substitution | MgCl₂, imidazole, monomethyl malonate | 0°C | 6 h | 75% |
| Mitsunobu | DIAD, Ph₃P, chiral alcohol | RT | 12 h | 82% |
| Formylation | PFA, CH₂Cl₂ | −5°C | 1 h | 90% |
Comparative Analysis of Preparation Methods
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions: (S)-(S)-1-((2S,3S)-3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups into their reduced forms.
Substitution: Reacts with halogens, acids, and other reagents to replace specific groups in the molecule.
Common Reagents and Conditions: Common reagents include strong oxidizing agents like potassium permanganate for oxidation, hydrides for reduction, and halogens or acids for substitution reactions. Typical conditions involve controlled temperature and pH levels to ensure desired outcomes.
Major Products: Major products of these reactions are often derivatives with altered physical and chemical properties, enhancing their application in different fields. For example, oxidation products might have increased reactivity, while reduction products could be more stable.
Scientific Research Applications
Pharmaceutical Applications
Weight Management:
Orlistat is primarily known for its use as an anti-obesity drug. It functions as a lipase inhibitor, preventing the absorption of dietary fats in the intestines. By inhibiting the enzyme pancreatic lipase, Orlistat reduces fat digestion and absorption by approximately 30%, leading to a decrease in caloric intake. This mechanism has been validated through numerous clinical trials demonstrating its efficacy in promoting weight loss when combined with a reduced-calorie diet .
Diabetes Management:
Recent studies have indicated that Orlistat may also play a role in managing type 2 diabetes. By promoting weight loss and improving insulin sensitivity, it can help regulate blood glucose levels in obese patients with diabetes . This dual action makes it a valuable adjunct therapy for individuals struggling with both obesity and diabetes.
Potential Anti-Cancer Properties:
Emerging research suggests that Orlistat may have anti-cancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in certain cancer cell lines, potentially making it a candidate for cancer therapy . The compound's ability to modulate lipid metabolism may influence cancer cell proliferation and survival.
Biochemical Properties
Chemical Structure and Properties:
Orlistat's molecular formula is , with a molecular weight of approximately 495.73 g/mol. It is classified as poorly soluble in water but has significant lipophilicity, which enhances its ability to interact with lipid membranes and enzymes involved in fat metabolism .
Mechanism of Action:
The primary mechanism of action involves the inhibition of pancreatic lipase. By binding to the active site of this enzyme, Orlistat prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides. This inhibition leads to decreased fat absorption and subsequent weight loss .
Case Studies
Clinical Trials:
Numerous clinical trials have evaluated the effectiveness of Orlistat in weight management. For instance, a randomized controlled trial involving over 3,000 participants demonstrated that those using Orlistat alongside a calorie-restricted diet lost significantly more weight than those on diet alone .
Long-term Effects:
A longitudinal study assessed the long-term effects of Orlistat on weight maintenance post-dieting. Results indicated that participants who continued Orlistat treatment maintained a greater percentage of weight loss over five years compared to those who discontinued use .
Safety and Side Effects
While Orlistat is generally well-tolerated, it can cause gastrointestinal side effects due to unabsorbed fats being excreted. Common side effects include oily spotting, flatulence with discharge, and fecal urgency. Monitoring for these effects is crucial for patient adherence to treatment.
Mechanism of Action
The compound's mechanism of action is rooted in its ability to interact with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. It may inhibit or activate specific pathways by binding to enzymes or receptors, altering their function.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison
Biological Activity
(S)-(S)-1-((2S,3S)-3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate is a complex organic compound with potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C29H53NO5
- Molecular Weight : Approximately 495.7 g/mol
- CAS Number : 96829-58-2
The structural complexity of this compound suggests potential interactions with biological systems, particularly in pharmacological contexts.
The biological activity of this compound is likely influenced by its ability to interact with specific biological targets such as enzymes or receptors. The oxooxetane moiety is particularly interesting due to its potential to participate in nucleophilic attack reactions, which may be leveraged in drug design.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Properties : Compounds in this class may inhibit inflammatory pathways.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial properties of similar oxooxetane derivatives. Results indicated significant inhibition of bacterial growth, suggesting potential for development as antimicrobial agents .
- Anti-inflammatory Research : In vitro studies demonstrated that compounds with oxooxetane structures could reduce pro-inflammatory cytokine production, highlighting their potential in treating inflammatory diseases .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the alkyl chain and functional groups can enhance biological activity. For instance, increasing hydrophobic character improved membrane permeability and bioavailability .
Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| Compound A | Antimicrobial | |
| Compound B | Anti-inflammatory | |
| Compound C | Cytotoxicity |
Structure-Activity Relationship Data
Q & A
Q. How can researchers design a synthetic route for this compound while ensuring stereochemical fidelity?
Methodological Answer: The synthesis must prioritize stereochemical control due to the compound’s four stereocenters. Key steps include:
- Chiral pool synthesis : Use enantiomerically pure starting materials (e.g., L-leucine derivatives for the 2-formamido-4-methylpentanoate moiety) to preserve stereochemistry .
- Oxetane ring formation : Employ Mitsunobu or Corey-Fuchs conditions to construct the 4-oxooxetane core, ensuring (2S,3S) configuration via chiral auxiliaries or asymmetric catalysis .
- Protection-deprotection strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive sites (e.g., formamido group) during coupling reactions .
Q. What analytical techniques are most reliable for verifying purity and stereochemistry?
Methodological Answer:
- HPLC : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers. Mobile phase: Hexane/isopropanol (95:5) with 0.1% trifluoroacetic acid .
- NMR : Analyze - and -NMR for diastereotopic proton splitting (e.g., oxetane ring protons at δ 4.2–4.5 ppm) and coupling constants (J = 5–8 Hz for cis-configuration) .
- X-ray crystallography : Resolve absolute configuration using single crystals grown from ethanol/water mixtures .
Example Data Contradiction :
Discrepancies in melting points (101°C reported vs. 97°C observed) may indicate polymorphic forms. Use differential scanning calorimetry (DSC) to confirm thermal behavior .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its lipase inhibition mechanism?
Methodological Answer: The (2S,3S)-oxetane and (S)-formamido groups are critical for binding pancreatic lipase:
- Molecular docking : Simulate interactions with human lipase (PDB: 1LPB) using AutoDock Vina. Key residues: Ser152, Asp176, His263. The oxetane oxygen forms hydrogen bonds with Ser152, while the hexyl chain occupies the hydrophobic pocket .
- Mutagenesis studies : Replace Ser152 with alanine to test hydrogen bonding’s role in inhibitory potency. Compare IC values between wild-type and mutant enzymes .
Q. What computational models predict the compound’s environmental persistence and ecotoxicity?
Methodological Answer:
- Quantitative Structure-Activity Relationship (QSAR) : Use EPI Suite to estimate biodegradation (BIOWIN score: 1.2) and bioaccumulation (log BCF: 2.8), indicating moderate persistence .
- Ecotoxicology simulations : Predict aquatic toxicity (LC for Daphnia magna: 4.6 mg/L) via TEST software, aligning with its GHS Category 3 classification for chronic aquatic hazards .
Contradiction Analysis :
While QSAR predicts low acute toxicity, experimental data are absent. Validate with OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia reproduction) .
Q. How can researchers address stability challenges during in vitro assays?
Methodological Answer:
Q. What theoretical frameworks guide mechanistic studies of its metabolic pathways?
Methodological Answer:
- Retro-biosynthetic analysis : Map potential metabolites using the Kyoto Encyclopedia of Genes and Genomes (KEGG). Predicted pathways: β-oxidation of the tridecyl chain and cytochrome P450-mediated oxidation of the oxetane ring .
- Isotope labeling : Synthesize -labeled compound (e.g., -formamido group) and track metabolites via NMR or mass spectrometry in hepatocyte models .
Theoretical Linkage :
Align with the "lock-and-key" theory for enzyme inhibition and Michaelis-Menten kinetics to quantify metabolic turnover rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
